Cas no 1248907-47-2 (1-cyclopropyl-3-(4-fluorophenyl)piperazine)

1-cyclopropyl-3-(4-fluorophenyl)piperazine 化学的及び物理的性質
名前と識別子
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- 1-cyclopropyl-3-(4-fluorophenyl)piperazine
- Piperazine, 1-cyclopropyl-3-(4-fluorophenyl)-
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- MDL: MFCD21091934
- インチ: 1S/C13H17FN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2
- InChIKey: IQBPMAZBUUSVOS-UHFFFAOYSA-N
- SMILES: N1(C2CC2)CCNC(C2=CC=C(F)C=C2)C1
1-cyclopropyl-3-(4-fluorophenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235369-0.1g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
TRC | C152611-500mg |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 500mg |
$ 455.00 | 2022-06-06 | ||
Life Chemicals | F2147-0799-5g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95%+ | 5g |
$1452.0 | 2023-09-06 | |
TRC | C152611-100mg |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F2147-0799-0.25g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
Life Chemicals | F2147-0799-0.5g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95%+ | 0.5g |
$459.0 | 2023-09-06 | |
Enamine | EN300-235369-1.0g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-235369-5.0g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-235369-1g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 1g |
$728.0 | 2023-09-15 | ||
Life Chemicals | F2147-0799-10g |
1-cyclopropyl-3-(4-fluorophenyl)piperazine |
1248907-47-2 | 95%+ | 10g |
$2033.0 | 2023-09-06 |
1-cyclopropyl-3-(4-fluorophenyl)piperazine 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1-cyclopropyl-3-(4-fluorophenyl)piperazineに関する追加情報
1-Cyclopropyl-3-(4-fluorophenyl)piperazine: A Comprehensive Overview
1-Cyclopropyl-3-(4-fluorophenyl)piperazine is a synthetic compound that has garnered significant attention in the field of biopharmaceuticals. This compound belongs to the family of piperazine derivatives, which are known for their diverse applications in both academic research and industrial settings. The unique structure of this molecule, characterized by a cyclopropyl group and a 4-fluorophenyl substituent attached to the piperazine ring, makes it an interesting subject of study for researchers exploring biomedical applications.
Recent studies have highlighted the potential of this compound in various therapeutic areas, including neuroscience and pharmacology. Its structural features, particularly the fluorinated aromatic ring, contribute to its unique pharmacokinetic properties, which are crucial for drug development. The presence of the cyclopropyl group adds a layer of complexity to its interaction with biological systems, making it a subject of intense research interest.
One of the key areas of investigation involving 1-Cyclopropyl-3-(4-fluorophenyl)piperazine is its role as a potential agonist or antagonist in receptor-based therapies. Researchers have explored its interactions with G-protein coupled receptors (GPCRs), which are integral to the development of numerous drugs targeting conditions such as hypertension, diabetes, and neurological disorders. The fluorine atom in the 4-fluorophenyl group plays a critical role in modulating these interactions, influencing both affinity and selectivity.
Another promising application of this compound lies in its potential to serve as a template for the development of next-generation drugs. Its structural versatility allows for easy modification, enabling researchers to tune its properties for specific therapeutic needs. For instance, variations in the cyclopropyl group or the fluorophenyl substituent can lead to changes in bioavailability, metabolism, and Toxicology, which are essential considerations in drug development.
In addition to its therapeutic potential, 1-Cyclopropyl-3-(4-fluorophenyl)piperazine has also been studied for its role in pharmacokinetic modeling. Understanding the movement of this compound through biological systems is crucial for predicting its behavior in clinical settings. Advanced computational techniques, such as molecular dynamics simulations, have been employed to study its interactions with key proteins and enzymes, providing valuable insights into its mechanism of action.
Recent advancements in nanotechnology and drug delivery systems have further expanded the scope of research on this compound. Its potential as a payload in nanoformulations, such as liposomes or nanoparticles, has been explored, with promising results in preclinical models. These developments highlight its versatility and adaptability in various drug delivery platforms.
Moreover, the study of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine has contributed to a deeper understanding of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom, being highly electronegative, significantly influences the electronic properties of the molecule, thereby affecting its reactivity and biological activity. This makes it an excellent model system for studying the role of fluorination in drug design.
In conclusion, 1-Cyclopropyl-3-(4-fluorophenyl)piperazine stands out as a multifaceted compound with vast potential in the field of biopharmaceuticals. Its unique structural features, combined with its versatile biological activity, make it an invaluable tool for researchers and drug developers alike. As our understanding of its properties continues to evolve, so too will its applications in addressing unmet medical needs.
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